propionyl-CoA

Descripción general

Descripción

Propanoyl-CoA, también conocido como propionil coenzima A, es un derivado de coenzima A del ácido propiónico. Desempeña un papel crucial en varias vías metabólicas, particularmente en el metabolismo de los ácidos grasos y los aminoácidos. Propanoyl-CoA participa en el catabolismo de ácidos grasos de cadena impar y ciertos aminoácidos, lo que lleva a la producción de energía y otras biomoléculas esenciales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Propanoyl-CoA se puede sintetizar a través de varias vías. Un método común implica la oxidación de ácidos grasos de cadena impar, lo que produce tanto propanoyl-CoA como acetil-CoA. Otra vía incluye el catabolismo de aminoácidos específicos como la valina y la isoleucina . Las condiciones de reacción generalmente involucran procesos enzimáticos que requieren cofactores específicos y condiciones óptimas de pH y temperatura.

Métodos de Producción Industrial

En entornos industriales, el propanoyl-CoA a menudo se produce utilizando cepas microbianas modificadas genéticamente. Por ejemplo, las cepas de Escherichia coli se pueden modificar genéticamente para mejorar la producción de propanoyl-CoA interrumpiendo las vías metabólicas competitivas . Este método permite la producción eficiente y escalable de propanoyl-CoA para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de Reacciones

Propanoyl-CoA experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: También puede participar en reacciones de reducción, aunque estas son menos comunes.

Sustitución: Propanoyl-CoA puede reaccionar con residuos de lisina en proteínas, lo que lleva a la propionilación de proteínas.

Reactivos y Condiciones Comunes

La oxidación de propanoyl-CoA generalmente requiere propionil-CoA carboxilasa dependiente de biotina y metilmalonil-CoA mutasa dependiente de vitamina B12 . Estas reacciones ocurren en condiciones fisiológicas, con requisitos específicos de pH y temperatura.

Productos Principales

Los principales productos formados a partir de la oxidación de propanoyl-CoA incluyen succinil-CoA, que ingresa al ciclo del ácido tricarboxílico, contribuyendo a la producción de energía .

Aplicaciones Científicas De Investigación

Propanoyl-CoA tiene numerosas aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

Propanoyl-CoA ejerce sus efectos a través de varios mecanismos:

Vías Metabólicas: Es un intermediario clave en el catabolismo de ácidos grasos de cadena impar y ciertos aminoácidos, lo que lleva a la producción de succinil-CoA y energía.

Modificaciones Epigenéticas: Propanoyl-CoA puede servir como donante de acilo para la propionilación de residuos de lisina de histonas, influyendo en la expresión génica y la estructura de la cromatina.

Regulación Enzimática: Interactúa con varias enzimas, como la propionil-CoA carboxilasa, para regular los procesos metabólicos.

Comparación Con Compuestos Similares

Propanoyl-CoA es similar a otros derivados de acil-CoA, como:

Acetil-CoA: Ambos compuestos están involucrados en vías metabólicas y sirven como donantes de acilo para modificaciones de proteínas.

Butilril-CoA: Al igual que propanoyl-CoA, butiril-CoA está involucrado en el metabolismo de los ácidos grasos.

Propanoyl-CoA es único en su papel específico en el catabolismo de los ácidos grasos de cadena impar y su participación en las modificaciones epigenéticas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .

Propiedades

Número CAS |

317-66-8 |

|---|---|

Fórmula molecular |

C24H36N7O17P3S-4 |

Peso molecular |

819.6 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/p-4/t13-,17-,18-,19+,23-/m1/s1 |

Clave InChI |

QAQREVBBADEHPA-IEXPHMLFSA-J |

SMILES |

CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES isomérico |

CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

SMILES canónico |

CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Key on ui other cas no. |

317-66-8 |

Descripción física |

Solid |

Sinónimos |

coenzyme A, propionyl- propionyl-CoA propionyl-coenzyme A propionyl-coenzyme A, 3H-labeled |

Origen del producto |

United States |

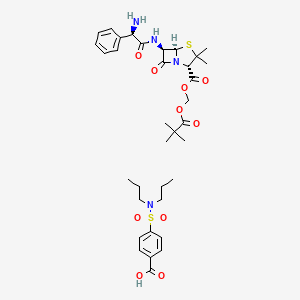

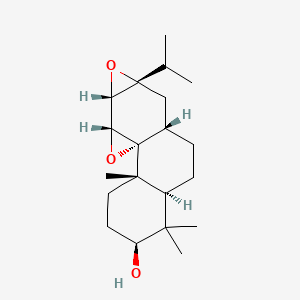

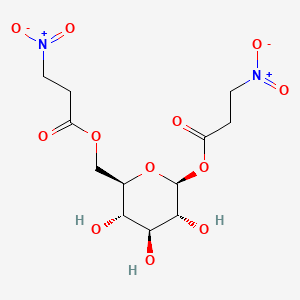

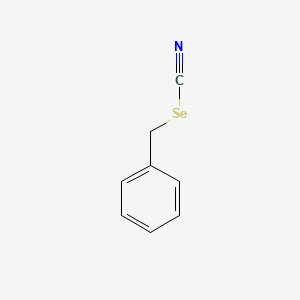

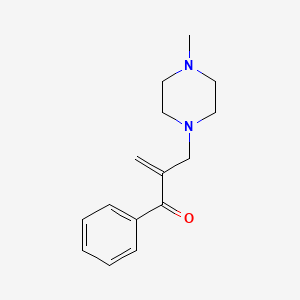

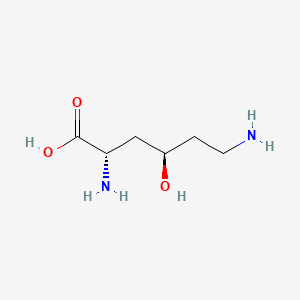

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Propionyl-CoA is primarily metabolized through the methylmalonyl-CoA pathway, which ultimately converts it into succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. [, , , ]

A: In contrast to even-chain fatty acids that utilize acetyl-CoA as a primer, odd-chain fatty acids are synthesized using this compound as the primer molecule by fatty acid synthase (FAS). [, , ]

A: Yes, accumulation of this compound can be toxic to cells. The methylcitrate cycle plays a critical role in detoxifying this compound by converting it to less harmful metabolites. [, , , ]

A: Yes, the accumulation of this compound can influence gene expression. For instance, in Salmonella enterica, this compound is required for the synthesis of 2-methylcitrate, which in turn acts as a coactivator for the PrpR regulatory protein. PrpR then activates the transcription of the prpBCDE operon, responsible for propionate catabolism. []

A: Yes, ¹H and ³¹P nuclear magnetic resonance (NMR) spectroscopy has been used to study the conformation of enzyme-bound this compound on transcarboxylase. These studies revealed insights into the mobility and interactions of this compound when bound to this enzyme. []

A: this compound is a precursor for 3-hydroxyvalerate (3HV) monomer, a component of the bioplastic PHBV. Studies in Haloferax mediterranei revealed that the organism utilizes multiple pathways for this compound biosynthesis, influencing the 3HV content in PHBV. []

A: Studies in Schizochytrium sp. have shown that the availability of specific substrates and the activity of methylmalonyl-CoA mutase (MCM) significantly influence the flow of this compound towards odd-chain fatty acid synthesis. Limiting MCM activity increased odd-chain fatty acid accumulation. []

A: PCC is a key enzyme in the methylmalonyl-CoA pathway, catalyzing the ATP-dependent carboxylation of this compound to form methylmalonyl-CoA. This reaction is crucial for preventing the toxic buildup of this compound. [, , , , ]

A: While both enzymes activate their respective substrates to their CoA derivatives, PrpE exhibits a higher affinity for propionate compared to Acs for acetate. This difference ensures efficient this compound synthesis even at low propionate concentrations. [, ]

A: This enzyme, found in organisms like Chloroflexus aurantiacus, exhibits bifunctionality. It catalyzes both the cleavage of l-malyl-CoA and the condensation of glyoxylate with this compound, streamlining the 3-hydroxypropionate cycle. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide](/img/structure/B1206735.png)